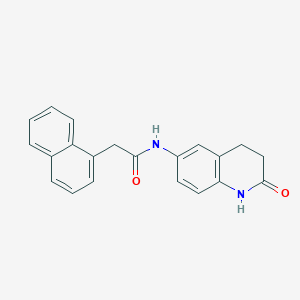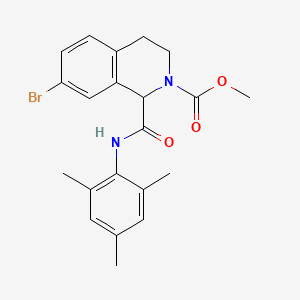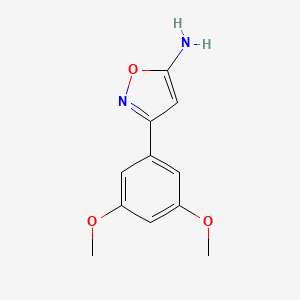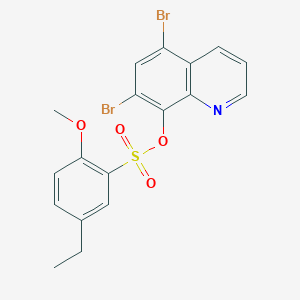
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives or the condensation of amides and ureas under specific conditions. A green process utilizing microwave-assisted synthesis has been developed for the efficient tandem synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, which are key intermediates for further modifications into various quinazolinone derivatives, including potentially 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide (Mikra et al., 2022). Moreover, palladium-catalyzed oxidative carbonylation has been employed for synthesizing quinazolin-2-ones, demonstrating the versatility of methods available for constructing the quinazolinone core (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinazolinones, including the compound of interest, is characterized by the presence of a bicyclic quinazoline ring system that comprises a benzene ring fused to a pyrimidine ring. The structural versatility and electronic properties of the quinazolinone core are conducive to binding interactions with biological targets, offering insights into its pharmacological potential. The precise molecular structure impacts its biological activity and interaction with DNA, as evidenced by photo-disruptive studies on similar compounds (Mikra et al., 2022).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that enable the introduction of functional groups, enhancing their biological activity. For example, the substitution at the 6-position with nitro or bromo groups has been shown to modulate photo-activity towards plasmid DNA under UV irradiation, highlighting the chemical reactivity and potential for functionalization of quinazolinone derivatives (Mikra et al., 2022).
科学的研究の応用
Antimalarial Applications
Quinazoline derivatives have been synthesized and evaluated for their antimalarial activity. For example, a study on the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines revealed the discovery of compounds with high antimalarial activity, promising as antimalarial drug leads (Mizukawa et al., 2021).
Anticancer Applications
Quinazoline derivatives have shown potential as selective histone deacetylase-6 inhibitors for Alzheimer's disease treatment, indicating their role in cancer therapy as well. These compounds induced neurite outgrowth and enhanced synaptic activities without toxic or mitogenic effects (Yu et al., 2013). Another study synthesized quinazolinone derivatives with significant antibacterial and anti-inflammatory activities, highlighting their potential as templates for developing more active analogs (Zayed et al., 2014).
Antiviral Applications
Quinazolin-4(3H)-ones have been explored for their antiviral activities against respiratory and biodefense viruses, showcasing their potential in antiviral therapy. Some compounds inhibited the replication of avian influenza (H5N1) virus, suggesting their utility in combating viral infections (Selvam et al., 2007).
将来の方向性
特性
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-3-8-13-20-17(23)12-5-4-9-14-22-18(24)15-10-6-7-11-16(15)21-19(22)25/h6-7,10-11H,2-5,8-9,12-14H2,1H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCVVRADROTFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)

![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)
![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)

![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)


![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)
